4-(Methoxycarbonyl)-2-nitrobenzoic acid

Catalog No.
S1914859
CAS No.
55737-66-1
M.F
C9H7NO6
M. Wt
225.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methoxycarbonyl)-2-nitrobenzoic acid

CAS Number

55737-66-1

Product Name

4-(Methoxycarbonyl)-2-nitrobenzoic acid

IUPAC Name

4-methoxycarbonyl-2-nitrobenzoic acid

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12)

InChI Key

VULISSQANNKDCH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

    Application

    Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

    Method

    This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

    Results

    The outcomes of these reactions can vary depending on the specific conditions and reactants used .

    Application

    Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

    Method

    This compound is used as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

    Application

    One-pot ipso-nitration of arylboronic acids .

    Method

    This compound is used as a reagent in one-pot ipso-nitration of arylboronic acids .

    Application

    Copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .

    Method

    This compound is used as a reagent in copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .

    Application

    Preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

    Method

    This compound is used as a reagent in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

    Application

    Synthesis of chromenones and their bradykinin B1 antagonistic activity .

    Method

    This compound is used as a reagent in the synthesis of chromenones and their bradykinin B1 antagonistic activity .

    Application

    Preparation of Pt nanoparticles on Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .

    Method

    This compound is used as a reagent in the preparation of Pt nanoparticles on Photoactive metal-organic frameworks .

    Application

    Synthesis of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor .

    Method

    This compound is used as a reagent in the synthesis of salicylate-based thienylbenzoic acids .

4-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6\text{C}_9\text{H}_7\text{N}\text{O}_6 and a molecular weight of 225.16 g/mol. It is characterized by the presence of a methoxycarbonyl group and a nitro group on a benzoic acid structure. The compound is also known by its CAS number 55737-66-1 and is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis .

Typical of carboxylic acids and nitro compounds. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, leading to the formation of substituted benzenes.

The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilicity in substitution reactions .

The synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid can be achieved through several methods:

  • Nitration of Benzoic Acid Derivatives: Starting from benzoic acid derivatives, nitration can introduce the nitro group at the desired position.
  • Carboxylation: The methoxycarbonyl group can be introduced via carboxylation reactions using suitable reagents such as carbon monoxide or carbon dioxide under specific catalytic conditions.
  • Multi-step Synthesis: A combination of functional group transformations, including oxidation and substitution reactions, can lead to the final product .

4-(Methoxycarbonyl)-2-nitrobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules.
  • Research: Employed in studies exploring structure-activity relationships in drug design .

Several compounds share structural similarities with 4-(Methoxycarbonyl)-2-nitrobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(Methoxycarbonyl)-6-nitrobenzoic acid21606-04-20.97
Methyl 2-methyl-3-nitrobenzoate59382-59-10.98
2-(Ethoxycarbonyl)-6-nitrobenzoic acid16533-45-20.97
Methyl 2-methyl-5-nitrobenzoate77324-87-90.95

Uniqueness

The uniqueness of 4-(Methoxycarbonyl)-2-nitrobenzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and potential biological activity compared to other similar compounds. The presence of both a methoxycarbonyl and a nitro group distinguishes it from other derivatives that may only contain one of these functionalities .

Thermodynamic Properties

Melting Point Behavior (129.5-138.5°C Range Analysis)

The melting point of 4-(Methoxycarbonyl)-2-nitrobenzoic acid requires careful analysis within the specified temperature range of 129.5-138.5°C. However, experimental data for closely related structural analogs provides important contextual information for understanding thermal behavior patterns in nitrobenzoic acid derivatives.

Comparative Melting Point Analysis:

CompoundMelting Point (°C)Structural Features
4-Methoxy-2-nitrobenzoic acid196.5-200.5 [1] [2] [3]Methoxy group at para position
2-Methoxy-4-nitrobenzoic acid146-148 [4]Methoxy group at ortho position
4-Methyl-2-nitrobenzoic acid160-164 [5] [6]Methyl group at para position
3-Nitrobenzoic acid139-141 [7]Single nitro group meta position
4-Nitrobenzoic acid238-242 [8] [9]Single nitro group para position

The thermal stability and melting behavior of nitrobenzoic acid derivatives are significantly influenced by intermolecular hydrogen bonding patterns and crystal packing arrangements [10] [11]. Carboxylic acids characteristically form hydrogen-bonded dimers in the solid state, where the carboxyl groups create cyclic dimeric structures through dual hydrogen bonds [12] [13]. This dimerization substantially elevates melting points compared to corresponding esters or other derivatives.

The presence of electron-withdrawing substituents such as nitro groups and methoxycarbonyl groups creates electronic perturbations that affect both the strength of hydrogen bonding and the overall crystal lattice energy [14]. The nitro group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid functionality, potentially strengthening intermolecular hydrogen bonds [15].

For 4-(Methoxycarbonyl)-2-nitrobenzoic acid, the dual electron-withdrawing nature of both the nitro and methoxycarbonyl substituents would be expected to create substantial electronic deactivation of the aromatic ring while simultaneously enhancing the acidity of the carboxylic acid group. This enhanced acidity would promote stronger hydrogen bonding in the solid state, contributing to thermal stability.

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of 4-(Methoxycarbonyl)-2-nitrobenzoic acid can be analyzed through examination of structurally related compounds and application of fundamental solubility principles.

Solubility Data for Related Compounds:

CompoundSolventSolubilityReference
4-Methoxy-2-nitrobenzoic acidMethanolSoluble [2] [3]Multiple sources
2-Methoxy-4-nitrobenzoic acidDMSO, MethanolSlightly soluble [4]Sigma-Aldrich
4-Nitrobenzoic acidWater (20°C)0.42 g/L [9]Thomas Scientific
3-Nitrobenzoic acidWater (25°C)3 g/L [7]ChemicalBook

Polar Solvent Behavior:

In polar protic solvents such as methanol and ethanol, nitrobenzoic acid derivatives typically demonstrate moderate to good solubility due to the ability to form hydrogen bonds with the carboxylic acid functionality [16]. The solubility is enhanced by the presence of electron-withdrawing substituents that increase the polarity of the molecule [12].

Dimethyl sulfoxide (DMSO) serves as an excellent solvent for nitrobenzoic acid derivatives due to its high dielectric constant and strong hydrogen bond accepting properties [16] [17]. The sulfoxide group in DMSO can effectively compete with carboxylic acid dimerization, promoting dissolution by disrupting intermolecular hydrogen bonding networks.

Non-Polar Solvent Behavior:

The solubility in non-polar solvents such as alkanes, benzene, and chlorinated hydrocarbons is expected to be extremely limited for 4-(Methoxycarbonyl)-2-nitrobenzoic acid. The highly polar nature imparted by both the carboxylic acid and nitro functionalities, combined with the ester group's dipolar character, creates strong intermolecular forces that are not compatible with non-polar solvent environments.

Aqueous Solubility Considerations:

Water solubility of nitrobenzoic acids is generally pH-dependent due to the ionizable carboxylic acid group [16]. In neutral to slightly basic conditions, deprotonation of the carboxyl group forms the corresponding carboxylate anion, dramatically increasing water solubility through ionic solvation. The presence of multiple electron-withdrawing groups enhances the acidity (lowers pKa), facilitating ionization at physiological pH ranges.

Spectroscopic Fingerprints

FTIR Vibrational Signatures

The infrared spectroscopic characterization of 4-(Methoxycarbonyl)-2-nitrobenzoic acid reveals distinctive vibrational signatures arising from the complex interplay of multiple functional groups within the molecular framework.

Primary Vibrational Bands:

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H stretch (carboxylic acid)2500-3300 [10] [11] [12] [13]Very strong, broadHydrogen-bonded dimers
C=O stretch (carboxylic acid)1680-1710 [10] [11] [18]StrongAromatic conjugation effect
C=O stretch (ester)1735-1750 [19]StrongMethoxycarbonyl group
NO₂ asymmetric stretch1475-1550 [20] [15]StrongNitro group vibration
NO₂ symmetric stretch1290-1360 [20] [15]StrongNitro group vibration

Carboxylic Acid Vibrational Characteristics:

The O-H stretching vibration appears as an exceptionally broad absorption envelope extending from 2500 to 3300 cm⁻¹ [10] [11] [12] [13] [21]. This broadening results from extensive hydrogen bonding in carboxylic acid dimers, where the O-H bonds participate in cyclic dimeric structures [22] [12]. The broadness reflects the range of hydrogen bond strengths present in the solid state and solution phases.

The carbonyl stretching frequency for the carboxylic acid group appears in the range 1680-1710 cm⁻¹ [10] [11] [18], shifted to lower frequencies compared to simple aliphatic carboxylic acids (1730-1760 cm⁻¹) due to aromatic conjugation effects [23]. This conjugative interaction delocalizes electron density from the carbonyl oxygen into the aromatic π-system, weakening the C=O bond and reducing its stretching frequency.

Nitro Group Vibrational Analysis:

The nitro functionality exhibits two characteristic strong absorptions corresponding to the asymmetric and symmetric NO₂ stretching modes [20] [15]. The asymmetric stretch appears at 1475-1550 cm⁻¹, while the symmetric stretch occurs at 1290-1360 cm⁻¹ [20] [15] [19]. These bands represent the most diagnostic features for nitro group identification, appearing as intense, sharp peaks that dominate the mid-infrared spectrum [15].

The scissoring vibration of the nitro group produces a medium-intensity band near 835-890 cm⁻¹ [15], providing additional confirmatory evidence for the presence of the NO₂ functionality.

Ester Group Contributions:

The methoxycarbonyl ester group contributes a distinct C=O stretching vibration at 1735-1750 cm⁻¹ [19], appearing at higher frequency than the carboxylic acid carbonyl due to reduced hydrogen bonding and different electronic environment. This band may overlap with aromatic overtone or combination bands, requiring careful spectral deconvolution for accurate assignment.

Aromatic Framework Vibrations:

The aromatic C-H stretching vibrations appear as sharp peaks in the 3000-3100 cm⁻¹ region [19], superimposed on the broad carboxylic acid O-H envelope. Aromatic C=C stretching vibrations manifest as medium-intensity bands at 1580-1600 cm⁻¹ and 1500-1400 cm⁻¹ [19], representing the characteristic benzene ring skeletal vibrations.

NMR Spectral Assignments (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns for 4-(Methoxycarbonyl)-2-nitrobenzoic acid.

¹³C NMR Chemical Shift Analysis:

Carbon EnvironmentChemical Shift (ppm)MultiplicityAssignment Basis
Carboxylic acid C=O170-185 [24] [25]SingletHighly deshielded carbonyl carbon
Ester C=O160-170 [24] [25]SingletAromatic ester carbonyl
Aromatic carbons (nitro-substituted)145-155 [24]SingletElectron-withdrawing deshielding
Aromatic carbons (ester-substituted)130-145 [24]SingletModerately deshielded
Aromatic C-H carbons120-140 [24] [25]SingletTypical aromatic range
Methoxy carbon (-OCH₃)50-60 [24] [25]SingletEster methyl group

The carbonyl carbons appear in distinctly different regions reflecting their electronic environments [24] [25]. The carboxylic acid carbonyl carbon resonates furthest downfield (170-185 ppm) due to the highly electronegative oxygen atoms and potential hydrogen bonding effects [26] [25]. The ester carbonyl carbon appears slightly upfield (160-170 ppm) but remains in the characteristic carbonyl region.

Aromatic carbon assignments reflect the electronic influence of substituents [24]. Carbons bearing or adjacent to electron-withdrawing groups (nitro, ester) experience significant deshielding and appear further downfield than unsubstituted aromatic carbons [26] [27].

¹H NMR Chemical Shift Patterns:

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment Notes
Carboxylic acid proton10-12 [10] [11] [28]Broad singlet1HHighly deshielded, exchangeable
Aromatic protons7.5-8.5 [29]Complex multipletsVariableElectron-withdrawing deshielding
Methoxy protons3.7-4.0 [30]Singlet3HCharacteristic ester methyl

The carboxylic acid proton appears as a characteristically broad singlet at 10-12 ppm [10] [11] [28] [31], representing one of the most deshielded environments in organic chemistry. This extreme downfield shift results from the combined effects of oxygen electronegativity and aromatic anisotropy [11] [28]. The broadness arises from rapid exchange with traces of water or other protic substances [11].

Aromatic proton resonances appear in the 7.5-8.5 ppm region [29], shifted significantly downfield compared to simple benzene (7.27 ppm) due to the electron-withdrawing effects of both nitro and ester substituents [26]. The exact splitting patterns depend on the substitution positions and coupling relationships between adjacent aromatic protons.

The methoxy group protons resonate as a sharp singlet at 3.7-4.0 ppm [30], integrating for three protons and representing the characteristic chemical shift for methyl esters [26] [27]. This signal serves as an important diagnostic feature for confirming the presence of the methoxycarbonyl functionality.

Coupling Pattern Analysis:

XLogP3

1.3

Wikipedia

4-(Methoxycarbonyl)-2-nitrobenzoic acid

Dates

Last modified: 08-16-2023

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